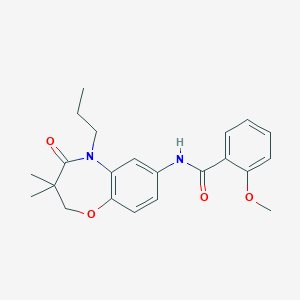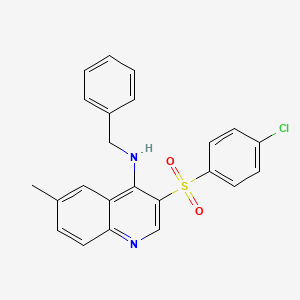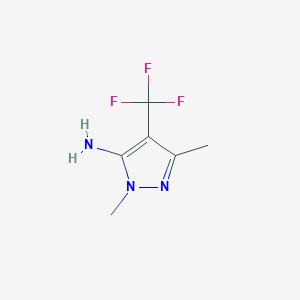![molecular formula C21H20FN3O2 B2878743 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-57-1](/img/structure/B2878743.png)
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a piperazine ring and an indole ring. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its complex structure. For example, the presence of the fluorophenyl group could affect its polarity and solubility .Aplicaciones Científicas De Investigación
HIV-1 Attachment Inhibition
Compounds structurally related to 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, such as 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, have been identified as potent inhibitors of HIV-1 attachment. These inhibitors work by interfering with the interaction of viral gp120 with the host cell receptor CD4, making the piperazine ring a critical element in this pharmacophore (Wang et al., 2009).
Luminescent Properties and Photo-Induced Electron Transfer
Piperazine substituted naphthalimide model compounds, including those with structural similarities to the compound , exhibit distinctive fluorescence spectra and quantum yields. This characteristic is typically used for pH probes, where the fluorescence of 4-amino-1,8-naphthalimide fluorophore can be quenched by the photo-induced electron transfer (PET) process (Gan et al., 2003).
5-HT2 Antagonist Activity
Compounds with a similar structure, particularly those with a 4-fluorobenzoyl piperidine group, have been studied for their 5-HT2 and alpha 1 receptor antagonist activity. These studies have led to the identification of potent 5-HT2 antagonists, which could be useful in the development of new therapeutic agents (Watanabe et al., 1992).
Synthesis of Piperazine Derivatives
The Dieckmann cyclization route has been utilized to form piperazine-2,5-diones, a core structure in similar compounds. This method involves the cyclization of substructures containing nitrogen and is important for the synthesis of various pharmaceuticals (Aboussafy & Clive, 2012).
Herbicidal Applications
Novel herbicidal 1-phenyl-piperazine-2,6-diones, which are structurally related, have been synthesized using a facile route and show significant herbicidal activity. This demonstrates the potential agricultural applications of such compounds (Li et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. For instance, it can affect the synthesis of nucleotides and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.
Result of Action
The result of the compound’s action is the inhibition of ENTs, which can lead to changes in nucleotide synthesis and adenosine regulation . This could potentially have various effects at the molecular and cellular levels, depending on the specific context.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain receptors, potentially acting as an agonist or antagonist depending on the context. For instance, the indole moiety is known to interact with serotonin receptors, while the piperazine ring may influence dopamine receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, highlighting the compound’s potential in neuropharmacology.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can influence neurotransmitter systems, potentially affecting mood, cognition, and behavior . Additionally, it may impact cell proliferation and apoptosis in cancer cells, suggesting a role in oncology research. The compound’s ability to modulate gene expression further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, such as monoamine oxidase or phosphodiesterases, thereby altering intracellular signaling cascades . The compound’s structure allows it to fit into the active sites of these enzymes, either blocking substrate access or facilitating catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term impact on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic benefits, such as neuroprotection or anti-inflammatory effects . Higher doses can lead to toxicity, manifesting as adverse effects on organ function or behavior. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without inducing toxicity. These findings are critical for determining safe and effective dosage regimens in potential clinical applications.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-19(15-6-2-4-8-17(15)23-14)20(26)21(27)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINXNGJQQXWADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
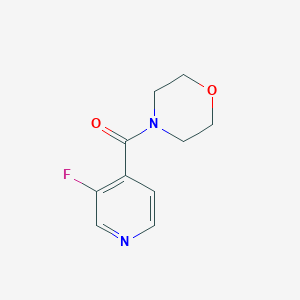
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2878661.png)
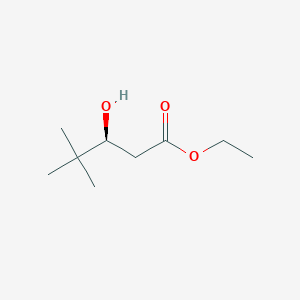
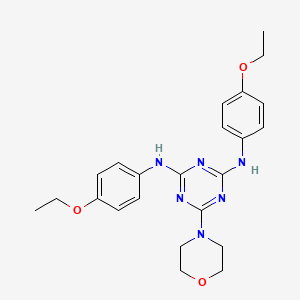
![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)
![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)
